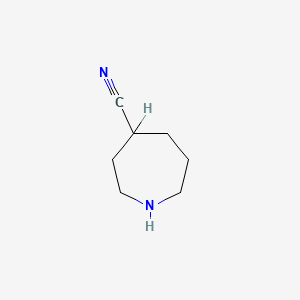

Azepane-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

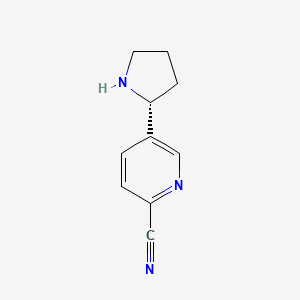

Azepane-4-carbonitrile, also known as 4-Azepanecarbonitrile, is a heterocyclic organic compound with the chemical formula C6H10N2. It features a six-membered ring containing a nitrogen atom and a cyano group. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.

Mechanism of Action

Target of Action

Azepane-4-carbonitrile is a derivative of azepane, a seven-membered nitrogen-containing heterocycle . Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . .

Mode of Action

Azepane derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups attached to the azepane ring .

Biochemical Pathways

Azepane derivatives are known to interact with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule are crucial for its bioavailability .

Result of Action

Azepane derivatives are known to have a wide range of medicinal and pharmaceutical properties, including antidiabetic, anticancer, and antiviral activities .

Action Environment

Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a drug molecule .

Biochemical Analysis

Cellular Effects

Azepane derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Azepane derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Azepane derivatives have been synthesized via various methods, including Pd/LA-catalyzed reactions . These reactions proceed smoothly under mild conditions, suggesting that Azepane-4-carbonitrile may be stable under similar conditions.

Metabolic Pathways

Azepane derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in specific metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepane-4-carbonitrile can be synthesized through various methods. One practical and straightforward methodology involves Pd/LA-catalyzed decarboxylation, which enables exclusive [5 + 2] annulation toward N-aryl azepanes. These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . Another approach involves the synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes, mediated by blue light at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve multistep synthesis of linear precursors followed by cyclization and elaboration. Techniques such as ring-closing metathesis followed by reduction are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Azepane-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert this compound into other functionalized azepanes.

Substitution: The cyano group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

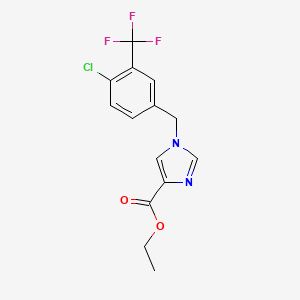

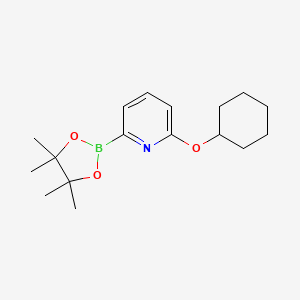

Common reagents used in these reactions include N-bromosuccinimide for aminocyclization-aziridine ring-expansion cascades , and various boron reagents for Suzuki–Miyaura coupling . Reaction conditions often involve mild temperatures and the presence of catalysts such as palladium.

Major Products Formed

Major products formed from these reactions include highly functionalized azepanes, which can be further converted into a range of derivatives with potential pharmaceutical applications .

Scientific Research Applications

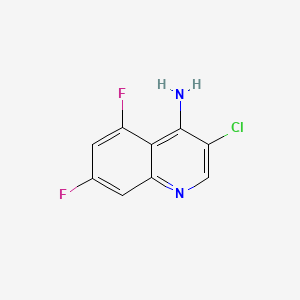

Azepane-4-carbonitrile has been widely used as a key intermediate in synthetic chemistry and has found important applications in biology and medicine. It serves as a novel inhibitor, antidiabetic, anticancer, and DNA binding reagent . Additionally, it has been utilized in the synthesis of pharmaceutically relevant derivatives such as Proheptazine, an opioid analgesic .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Azepane-4-carbonitrile include:

Azepane: A cyclic secondary amine with the formula (CH2)6NH.

Piperidine: A six-membered nitrogen-containing heterocycle.

Pyrrolidine: A five-membered nitrogen-containing heterocycle.

Uniqueness

This compound is unique due to its six-membered ring structure with a cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various functionalized azepanes and pharmaceutically relevant compounds .

Properties

IUPAC Name |

azepane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDYAXBCPQKJLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

![3-[(Dimethylamino)methyl]-2-heptanone](/img/structure/B580836.png)